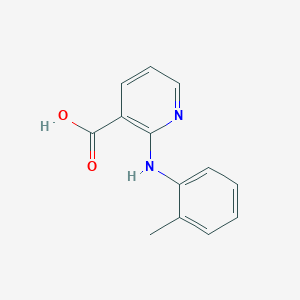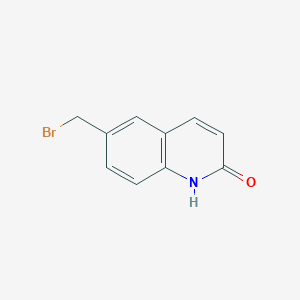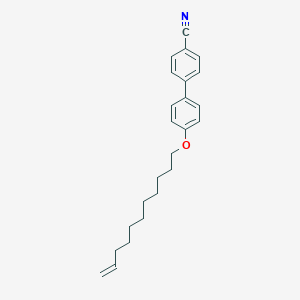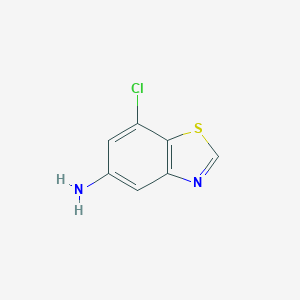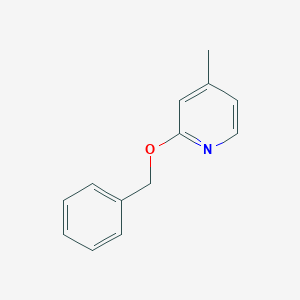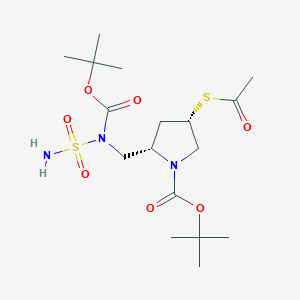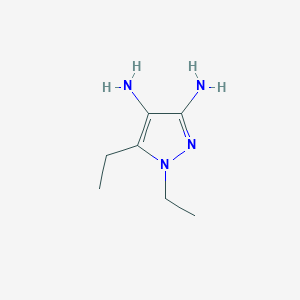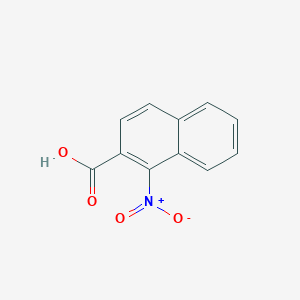
1H,1'H-3,3'-biindole
描述
3,3’-Biindole is an organic compound characterized by the presence of two indole units connected at the 3-position. This structural motif is significant due to its occurrence in various natural alkaloids, biologically active compounds, and functional materials . The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in multiple scientific fields.
作用机制
- The primary target of 1H,1’H-3,3’-biindole is not well-documented in the available literature. However, we know that it interacts with specific molecular configurations due to its π-electron delocalization. These interactions likely play a role in its biological effects .
- The compound’s interaction with its targets remains an area of ongoing research. Its π-electron system may contribute to nonlinear optical (NLO) properties, distinguishing it from inorganic materials. The presence of halogen substitutions (such as bromine) affects its NLO properties .
Target of Action
Mode of Action
Action Environment
Its unique structure and interactions make it an exciting subject for scientific exploration . 🌟
准备方法
Synthetic Routes and Reaction Conditions: Several synthetic methodologies have been developed to obtain 3,3’-biindole. A common strategy involves the coupling reaction between two indole units. This can be achieved through palladium-catalyzed cross-coupling reactions or oxidative couplings catalyzed by reagents such as palladium salts, iron trichloride, oxidized active carbon, and iodine . Another method involves the copper-catalyzed Friedel-Crafts propargylation/hydroamination/aromatization sequence .
Industrial Production Methods: In industrial settings, the synthesis of 3,3’-biindole can be optimized by using sustainable methods. For example, the use of acidic deep eutectic solvents as both solvent and Brønsted acid catalyst has been shown to be effective. This method avoids the use of volatile organic compounds and additional acid catalysts, making it more environmentally friendly .
化学反应分析
Types of Reactions: 3,3’-Biindole undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as iodine and iron trichloride are commonly used.
Reduction: Reductive cyclization can be achieved using reagents like titanium(III) chloride.
Substitution: Palladium-catalyzed cross-coupling reactions are frequently employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative coupling can yield various substituted biindoles, while reductive cyclization can produce indole derivatives .
科学研究应用
3,3’-Biindole has a wide range of applications in scientific research:
相似化合物的比较
3,3’-Biindole-2,2’(1H,1’H)-dione: This derivative has been studied for its nonlinear optical properties and shows different behavior due to the presence of additional functional groups.
Indole Derivatives: Compounds like 2,2’-biindole and 2,3-difunctionalized indoles share structural similarities but differ in their chemical reactivity and applications.
Uniqueness: 3,3’-Biindole stands out due to its versatility in undergoing various chemical reactions and its presence in biologically active natural products. Its unique structure allows for diverse functionalization, making it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
3-(1H-indol-3-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-3-7-15-11(5-1)13(9-17-15)14-10-18-16-8-4-2-6-12(14)16/h1-10,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJMXLYLQPXPSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300621 | |
| Record name | 3,3'-Biindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13637-37-1 | |
| Record name | 3,3'-Biindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-Biindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


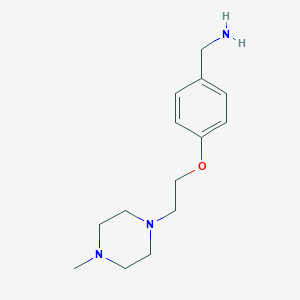
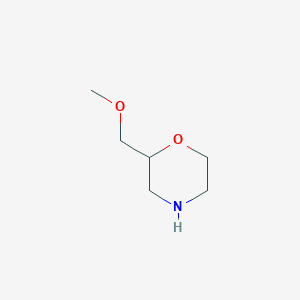
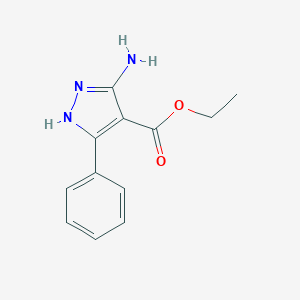
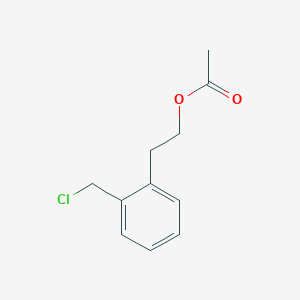
![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B186652.png)
